molecular formula C18H28O2Si B14369536 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate CAS No. 90054-18-5

6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate

Katalognummer: B14369536
CAS-Nummer: 90054-18-5
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: YVNWQQVJAVIHOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate is an organic compound that features a trimethylsilyl group attached to a hexyl chain, which is further connected to a 3-phenylprop-2-enoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate typically involves the esterification of 6-(Trimethylsilyl)hexanol with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Trimethylsilyl)hexanol: A precursor in the synthesis of 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate.

    3-Phenylprop-2-enoic acid: Another precursor used in the synthesis.

    Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups attached to different organic moieties.

Uniqueness

This compound is unique due to the combination of its trimethylsilyl group and phenylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

90054-18-5

Molekularformel

C18H28O2Si

Molekulargewicht

304.5 g/mol

IUPAC-Name

6-trimethylsilylhexyl 3-phenylprop-2-enoate

InChI

InChI=1S/C18H28O2Si/c1-21(2,3)16-10-5-4-9-15-20-18(19)14-13-17-11-7-6-8-12-17/h6-8,11-14H,4-5,9-10,15-16H2,1-3H3

InChI-Schlüssel

YVNWQQVJAVIHOA-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCCCCCOC(=O)C=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.